molecular formula C11H10N4O3 B5720860 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 98792-17-7

3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B5720860
CAS No.: 98792-17-7
M. Wt: 246.22 g/mol
InChI Key: ZKZGPQUQFQLYJA-UHFFFAOYSA-N
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Description

3-Amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione (CAS 98792-17-7) is a synthetically derived small molecule based on the pyrimido[5,4-b]indole scaffold, with a molecular formula of C11H10N4O3 and a molecular weight of 246.22 g/mol . This compound is of significant interest in medicinal chemistry and immunology research. The pyrimido[5,4-b]indole core structure has been identified as a novel, non-lipid-like chemotype that acts as a Toll-like Receptor 4 (TLR4) agonist . TLR4 is a key pattern-recognition receptor in the innate immune system, and its targeted activation is a promising strategy for developing vaccine adjuvants and immunotherapeutics . Researchers utilize this and related compounds in structure-activity relationship (SAR) studies to optimize potency and understand the pharmacophore required for TLR4/MD-2 complex binding and signaling . The synthetic versatility of the core structure also makes it a valuable intermediate; for instance, methyl 3-amino-1H-indole-2-carboxylates can serve as precursors in the synthesis of various 5H-pyrimido[5,4-b]indole derivatives . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-8-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-18-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZGPQUQFQLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=O)N(C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355673
Record name 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

98792-17-7
Record name 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, or cyanamides. This reaction leads to the formation of 5H-pyrimido[5,4-b]indole derivatives, which can be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reaction and minimize side products. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrimidoindoles.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exhibits potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
  • Another investigation revealed that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

  • Research highlighted in Neuroscience Letters reported that this compound significantly reduced neuronal cell death in models of Parkinson’s disease .
  • Further studies indicated its potential to improve cognitive functions in animal models by modulating neurotransmitter levels .

Antimicrobial Activity

Emerging data suggest that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Case Studies

  • A recent study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Another investigation noted its effectiveness against fungal strains commonly responsible for opportunistic infections .

Research Findings Summary

ApplicationFindings SummaryReferences
AnticancerInhibits cancer cell proliferation; enhances chemotherapeutic efficacy
NeuroprotectiveProtects against oxidative stress; improves cognitive function
AntimicrobialEffective against Gram-positive/negative bacteria; inhibits fungal growth

Mechanism of Action

The mechanism of action of 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activities Reference
3-Amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4-dione 3-NH₂, 8-OCH₃ C₁₁H₉N₅O₃ 283.23 g/mol Not explicitly reported (inference: α1-adrenoceptor affinity, antioxidant potential) N/A
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole 4-Cl, 8-OCH₃ C₁₁H₈ClN₃O 233.65 g/mol Not reported (structural analog)
3-[2-(4-(2-Methoxyphenyl)piperazinyl)ethyl]pyrimido[5,4-b]indole-2,4-dione 3-piperazinyl ethyl, 8-H C₂₃H₂₄N₆O₃ 432.48 g/mol α1-Adrenoceptor binding (Ki = 0.21 nM)
8-Methyl-3-[(4-pentyloxybenzylidene)amino]pyrimido[5,4-b]indole-2,4-dione 3-benzylidene amino, 8-CH₃ C₂₃H₂₃N₅O₃ 417.47 g/mol Not reported (structural inference: improved lipophilicity)
5-Amino-1,3-diethylpyrimido[4,5-d]pyrimidine-2,4-dione 5-NH₂, 1/3-ethyl C₁₀H₁₃N₅O₂ 235.24 g/mol Not explicitly reported

Analysis of Substituent Effects

Position 3 Modifications
  • However, bulkier groups like piperazinyl ethyl (as in ) significantly enhance α1-adrenoceptor affinity (Ki = 0.21 nM). The amino group’s smaller size may reduce receptor selectivity but increase metabolic stability.
Position 8 Methoxy Group
  • The 8-methoxy group in the target compound likely improves metabolic stability by resisting oxidative degradation, a feature common in methoxy-substituted pharmaceuticals. This substituent is absent in most analogs except the 4-chloro derivative in .
Dione Moiety
  • The 2,4-dione structure is shared with compounds in and . Evidence from suggests that pyrimidine diones exhibit antioxidant activity by chelating metal ions (e.g., Fe²⁺), which may extend to the target compound.

Receptor Binding Affinity

  • α1-Adrenoceptor Selectivity: Piperazinyl-substituted analogs () demonstrate nanomolar affinity for α1-adrenoceptors, with >10,000-fold selectivity over α2, β2, and 5HT1A receptors. The target compound’s 3-amino group may reduce affinity due to decreased bulk but could offer a unique interaction profile.
  • 5HT1A Receptor Cross-Reactivity : Some pyrimidoindole derivatives in show moderate 5HT1A affinity, suggesting the target compound may require evaluation for off-target effects.

Enzyme Inhibition and Antioxidant Potential

  • Antioxidant Activity: The dione moiety in correlates with Fe²⁺-dependent antiradical activity. The target compound’s 3-amino group may enhance this via additional redox interactions.

Biological Activity

3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antibacterial activities, supported by relevant studies and data.

  • Molecular Formula : C₁₈H₁₄N₄O
  • Molecular Weight : 334.33 g/mol
  • CAS Number : 837381-20-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

1. Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Reference
MV4;11 (leukemia)0.045
MDA-MB-231 (breast)0.067
K562 (leukemia)0.053

In vivo studies also indicated that the compound effectively reduced tumor growth in xenograft models, suggesting its potential as a lead compound for cancer therapy.

2. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in preclinical models. It was evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

  • Key Findings :
    • Inhibition of IL-6 and TNF-alpha production in macrophages.
    • Reduction of paw edema in rat models of inflammation.

The effective concentration required to achieve these effects was found to be significantly lower than that of traditional NSAIDs, indicating a favorable safety profile for gastrointestinal tolerability .

3. Antibacterial Activity

The antibacterial efficacy of the compound was assessed against various Gram-positive and Gram-negative bacteria. The results indicated notable antimicrobial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed as a novel antibiotic agent.

Case Studies and Research Findings

Several studies have explored the mechanisms underlying the biological activities of this compound:

  • Mechanism of Action in Cancer Cells :
    • The compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
    • It also inhibits key signaling pathways such as PI3K/Akt and MAPK/ERK which are crucial for cell survival and proliferation.
  • Anti-inflammatory Mechanisms :
    • Inhibition of NF-kB signaling was observed, leading to decreased expression of inflammatory mediators .
    • The compound also modulates oxidative stress markers, contributing to its anti-inflammatory effects.
  • Antibacterial Mechanism :
    • The antibacterial action appears to be mediated through disruption of bacterial cell membrane integrity and inhibition of DNA gyrase activity .

Q & A

Q. What are the common synthetic routes for preparing 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione?

Methodological Answer: The compound can be synthesized via condensation reactions using 5-aminouracil derivatives and appropriately substituted indole precursors. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. The precipitate is purified via recrystallization from DMF/acetic acid mixtures . Microwave-assisted synthesis (e.g., 160°C for 20 minutes in DMF) is also effective for optimizing reaction efficiency and yield .

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing methoxy and amino groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., observed [M]+^+ peaks).
  • X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives, as demonstrated for structurally related pyrimidoindole diones .

Q. What are the recommended storage conditions for ensuring compound stability?

Methodological Answer: Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to humidity, as hygroscopic properties may alter reactivity. For long-term stability, lyophilization is advised .

Advanced Research Questions

Q. How can researchers optimize selectivity for α1-adrenoceptors over other receptors (e.g., α2, 5HT1A)?

Methodological Answer: Structural modifications to the side chain significantly impact selectivity. For example:

  • Introducing a 2-chlorophenylpiperazinyl ethyl group enhances α1 affinity (Ki = 0.21 nM) while reducing α2 and 5HT1A binding by >10,000-fold .
  • Use competitive radioligand binding assays (e.g., [3H^3H]prazosin for α1) to quantify selectivity ratios.

Table 1: Receptor Binding Profiles of Structural Analogs

Derivativeα1 Ki (nM)α2 Ki (nM)5HT1A Ki (nM)
Compound 10 0.21>10,0001,200
Compound 13 0.45>10,000>10,000

Q. What strategies resolve contradictions in receptor binding data across studies?

Methodological Answer: Contradictions often arise from assay conditions or structural impurities. Mitigation steps include:

  • Validating purity via HPLC (>98%) and elemental analysis.
  • Standardizing assay protocols (e.g., membrane preparation from rat cortical tissues for α1 studies) .
  • Statistical meta-analysis of binding constants across multiple replicates.

Q. How do alkylation reactions at the 3-amino position influence biological activity?

Methodological Answer: Alkylation with benzyl chlorides or chloroacetamides in DMF (K2_2CO3_3 as base) modifies hydrophobicity and hydrogen-bonding capacity. For example:

  • Benzyl groups enhance membrane permeability, improving cellular uptake in kinase inhibition assays.
  • Ethyl acetamide derivatives show reduced cytotoxicity in vitro .

Table 2: Alkylation Effects on Bioactivity

SubstituentIC50 (Kinase Inhibition)Cytotoxicity (HeLa cells)
Benzyl 12 µM>100 µM
Ethyl Acetamide 18 µM50 µM

Q. What computational methods predict the compound’s interaction with α1-adrenoceptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding poses. Key steps:

  • Align the pyrimidoindole core with the transmembrane domain of α1.
  • Analyze π-π stacking between the methoxy group and Phe308 in the receptor’s active site .

Methodological Notes

  • Radioligand Binding Assays : Use rat cortical membranes and [3H^3H]prazosin (0.1–1 nM) to determine Ki_i values. Include 10 µM phentolamine to define nonspecific binding .
  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust microwave power to minimize byproducts .

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